2,3-Dinitrobenzene-1,4-dicarboxylic acid
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Overview
Description
2,3-Dinitrobenzene-1,4-dicarboxylic acid is an organic compound characterized by the presence of two nitro groups (-NO2) and two carboxylic acid groups (-COOH) attached to a benzene ring This compound is a derivative of benzene and belongs to the class of nitrobenzenes and dicarboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically involves the nitration of benzene derivatives. The nitration process introduces nitro groups into the benzene ring through electrophilic aromatic substitution. The reaction is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent and catalyst, respectively . The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes starting from readily available benzene derivatives. The process includes nitration, followed by purification steps such as recrystallization to obtain the pure compound . The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitrobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of 2,3-diaminobenzene-1,4-dicarboxylic acid.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dinitrobenzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dinitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
2,3-Dinitrobenzene-1,4-dicarboxylic acid can be compared with other similar compounds such as:
1,2-Dinitrobenzene: Differing in the position of nitro groups, leading to different reactivity and applications.
1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties.
1,4-Dinitrobenzene: Known for its high melting point and use in various industrial applications
These compounds share similar structural features but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
121187-64-2 |
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Molecular Formula |
C8H4N2O8 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2,3-dinitroterephthalic acid |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
ANTJQCOLMJGTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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